3-(1-Methyl-2-pyrrolidinyl)quinuclidine
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Overview
Description
8-(1-METHYLPYRROLIDIN-2-YL)-1-AZABICYCLO[222]OCTANE is a complex organic compound featuring a bicyclic structure with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-METHYLPYRROLIDIN-2-YL)-1-AZABICYCLO[2.2.2]OCTANE typically involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . The reaction conditions often include room temperature and the use of solvents like methylene chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of quaternization of 3-hydroxypyridine with an alkyl halide, followed by O-deprotonation .
Chemical Reactions Analysis
Types of Reactions: 8-(1-METHYLPYRROLIDIN-2-YL)-1-AZABICYCLO[2.2.2]OCTANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with benzyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(1-METHYLPYRROLIDIN-2-YL)-1-AZABICYCLO[2.2.2]OCTANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(1-METHYLPYRROLIDIN-2-YL)-1-AZABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst in organic synthesis.
N-Methylpyrrolidin-2-one: Another pyrrolidine derivative with applications in organic synthesis.
Uniqueness: 8-(1-METHYLPYRROLIDIN-2-YL)-1-AZABICYCLO[2.2.2]OCTANE is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
31785-74-7 |
---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H22N2/c1-13-6-2-3-12(13)11-9-14-7-4-10(11)5-8-14/h10-12H,2-9H2,1H3 |
InChI Key |
XHBGHNMVPQNIHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2CN3CCC2CC3 |
Origin of Product |
United States |
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